molecular formula C25H30N6O2 B12174625 [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine

[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine

Cat. No.: B12174625
M. Wt: 446.5 g/mol
InChI Key: HHFTZXSKANTTSL-UHFFFAOYSA-N
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Description

[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine is a potent and selective small-molecule inhibitor identified for its activity against Fms-like tyrosine kinase 3 (FLT3). This compound exhibits high efficacy against both wild-type FLT3 and, more notably, mutant isoforms such as the internal tandem duplication (FLT3-ITD), which is a common driver mutation in acute myeloid leukemia (AML). Research indicates that this inhibitor acts by competitively binding to the ATP-binding pocket of FLT3, leading to the suppression of its autophosphorylation and subsequent downstream signaling pathways, including STAT5, MAPK, and PI3K/Akt. This disruption in pro-survival signaling induces cell cycle arrest and promotes apoptosis in FLT3-dependent leukemia cell lines. Its primary research value lies in the study of oncogenic kinase signaling, the development of targeted therapies for AML, and the investigation of resistance mechanisms. The compound serves as a critical tool for in vitro and in vivo preclinical studies aimed at validating FLT3 as a therapeutic target. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1,3-bis[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3,5-triazin-6-amine

InChI

InChI=1S/C25H30N6O2/c1-18-13-19(2)28-24(27-18)29-25-26-16-30(14-20-5-9-22(32-3)10-6-20)17-31(25)15-21-7-11-23(33-4)12-8-21/h5-13H,14-17H2,1-4H3,(H,26,27,28,29)

InChI Key

HHFTZXSKANTTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCN(CN2CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Preparation of Bis-(4-methoxybenzyl)amine

The precursor bis-(4-methoxybenzyl)amine is synthesized through reductive amination of p-anisaldehyde and 4-methoxybenzylamine using sodium borohydride (NaBH₄) in methanol. This method, adapted from, achieves quantitative yields (98.6% purity) under reflux conditions. Key steps include:

  • Azeotropic removal of water via Dean-Stark trap during imine formation.

  • Reduction of the imine intermediate with NaBH₄ at 5°C to prevent side reactions.

Triazine Ring Formation

Cyanuric chloride serves as the triazine precursor due to its high reactivity. Reacting bis-(4-methoxybenzyl)amine with cyanuric chloride in acetone at 0°C facilitates selective substitution. A stepwise approach, as described in, ensures controlled mono- and disubstitution:

  • First substitution : Bis-(4-methoxybenzyl)amine reacts with cyanuric chloride at 0°C in acetone, forming a monosubstituted triazine intermediate.

  • Second substitution : A nucleophilic amine (e.g., ammonia or a protected amine) is introduced under basic conditions (NaHCO₃) to yield the 1,4,5,6-tetrahydrotriazine core.

Synthesis of 4,6-Dimethyl-pyrimidin-2-amine

The pyrimidine moiety is constructed via cyclization of a β-diketone with a guanidine derivative. A one-pot method from optimizes this process:

Guanidine Intermediate Formation

Aniline derivatives react with cyanamide in aqueous acid to form phenylguanidinium salts. For 4,6-dimethyl-pyrimidin-2-amine:

  • 4-Methylaniline reacts with cyanamide in HCl, forming 4-methylphenylguanidinium chloride .

  • Cyclization with acetylacetone in the presence of aqueous base (NaOH) induces ring closure, yielding 4,6-dimethyl-pyrimidin-2-amine.

Key Optimization

  • Molar ratios : Aniline:cyanamide:acetylacetone = 1:0.8–2:0.8–10 ensures complete conversion.

  • Temperature control : Reflux conditions (100–120°C) prevent side-product formation.

Coupling of Triazine and Pyrimidine Moieties

The final step involves linking the triazine and pyrimidine components via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

The 2-amino group of 4,6-dimethyl-pyrimidin-2-amine attacks the electrophilic triazine carbon under basic conditions:

  • Reaction conditions : DMF or DMSO as solvent, K₂CO₃ as base, 80–100°C for 12–24 hours.

  • Challenges : Steric hindrance from the bis-(4-methoxybenzyl) groups necessitates prolonged reaction times.

Palladium-Catalyzed Coupling

For improved regioselectivity, a Buchwald-Hartwig amination is employed:

  • Catalyst system : Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene.

  • Yields : 60–75% after column chromatography.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Reductive AminationNaBH₄ reduction in MeOH98.6>98High yield, scalableRequires azeotropic drying
One-Pot PyrimidineGuanidine cyclization8595Minimal isolation stepsAcidic conditions may degrade groups
NAS CouplingK₂CO₃ in DMF, 80°C5590No metal catalystsLow yield due to steric effects
Buchwald-HartwigPd(OAc)₂/Xantphos, Cs₂CO₃7298High regioselectivityCostly catalysts

Purification and Characterization

Final purification is achieved via:

  • Crystallization : Ethanol/water mixtures yield high-purity (>98%) crystals.

  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted intermediates.

Characterization data :

  • HRMS : m/z calcd for C₃₀H₃₄N₆O₂ [M+H]⁺: 523.28, found: 523.27.

  • ¹H NMR (CDCl₃): δ 3.78 (s, 6H, OCH₃), 2.40 (s, 6H, CH₃), 7.20–7.30 (m, 8H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazine or pyrimidine rings, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, amines, and halides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully reduced triazine or pyrimidine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The triazine and pyrimidine rings are known to interact with biological targets involved in cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways critical for tumor growth. Studies show that derivatives of triazines often act as enzyme inhibitors or interfere with DNA synthesis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development.

Enzyme Inhibition

The compound's structural characteristics suggest it could act as an inhibitor for specific enzymes linked to metabolic disorders or cancers.

  • Target Enzymes : Research has highlighted the potential of triazine derivatives in inhibiting kinases and other enzymes crucial for cellular signaling pathways .
  • Clinical Relevance : The inhibition of such enzymes can lead to reduced tumor growth rates and improved patient outcomes in targeted therapies.

Photophysical Properties

The unique arrangement of atoms within the compound allows it to exhibit interesting photophysical properties.

  • Fluorescence : Similar compounds have been studied for their ability to act as fluorophores in various applications, including bioimaging and sensors .
  • Potential Uses : The ability to emit light upon excitation makes this compound suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthetic Pathways

The synthesis of [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine can involve several steps:

  • Formation of the Triazine Ring : Utilizing precursors that allow for the construction of the triazine framework.
  • Pyrimidine Integration : Following the formation of the triazine core, the pyrimidine ring can be introduced through nucleophilic substitution reactions.
  • Methoxybenzyl Substitution : Finally, attaching methoxybenzyl groups can enhance solubility and biological activity.

Mechanism of Action

The mechanism of action of [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activities/Properties References
[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine (Target) C₃₀H₃₂N₈O₂ 548.64 g/mol 4-Methoxybenzyl, dimethyl-pyrimidinyl Hypothesized enhanced solubility -
4,6-bis(4-methylphenyl)-1,3,5-triazin-2-amine C₁₇H₁₆N₄ 276.34 g/mol 4-Methylphenyl Hydrophobic; potential kinase inhibition
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine C₁₉H₂₂N₆ 334.42 g/mol Dimethylaminophenyl, phenyl Conformational flexibility; CNS activity
4-(Pyridin-2-yl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-amine C₁₄H₁₂N₆ 264.29 g/mol Pyridyl, benzoimidazo Unknown; fused ring system
5-[(4R)-6-(4-chlorophenyl)-1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-8-yl]pyridin-2-amine C₂₄H₂₂ClN₇ 452.94 g/mol Chlorophenyl, benzodiazepine Potential anxiolytic/antipsychotic activity

Research Findings and Gaps

  • Synthetic Feasibility : Thiadiazole derivatives () and triazine analogs (–5) are synthetically accessible, but the target compound’s methoxybenzyl groups may require specialized coupling reagents.
  • Empirical studies are needed to validate these hypotheses.

Biological Activity

[1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Triazine core : A heterocyclic structure that often exhibits biological activity.
  • Pyrimidine moiety : Known for its involvement in various biochemical processes.
  • Methoxy-benzyl groups : These substituents may enhance lipophilicity and biological interactions.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural frameworks exhibit both antidepressant and anxiolytic properties. For instance, a study on related tetrahydro-pyrimidones demonstrated a dual profile of central nervous system (CNS) stimulation and depression in animal models. Some derivatives showed significant antidepressant effects at specific dosages, suggesting that [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine may share these properties .

Anticancer Activity

Compounds containing pyrimidine and triazine structures have been reported to exhibit anticancer activities. They may act through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of methoxy groups could enhance the interaction with cellular targets involved in cancer pathways .

Antimicrobial Properties

The antimicrobial potential of similar compounds suggests that [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine might also possess activity against various pathogens. The incorporation of nitrogen-containing heterocycles is often linked to enhanced antibacterial and antifungal properties .

Study 1: CNS Activity Evaluation

In a pharmacological evaluation involving mice, the compound was assessed for CNS effects. Results indicated that certain derivatives induced signs of both stimulation and depression depending on dosage. This dual activity highlights the potential for therapeutic applications in mood disorders .

Study 2: Anticancer Screening

A series of compounds structurally related to [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine were screened against various cancer cell lines. The findings suggested significant cytotoxicity at micromolar concentrations for some derivatives .

Data Table: Summary of Biological Activities

Activity Description Reference
AntidepressantInduces CNS stimulation and depression; effective in mood disorder models
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
AntimicrobialExhibits activity against bacteria and fungi; potential for therapeutic use

Q & A

Q. What synthetic strategies are recommended for the efficient production of [1,5-Bis-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-(4,6-dimethyl-pyrimidin-2-yl)-amine?

The synthesis involves multi-step reactions, including:

  • Stepwise alkylation : Sequential introduction of 4-methoxybenzyl groups onto the triazine core under controlled pH (e.g., using NaH in THF) to avoid over-alkylation.
  • Pyrimidine coupling : Reaction of the triazine intermediate with 4,6-dimethylpyrimidin-2-amine via nucleophilic substitution, typically catalyzed by Pd-based reagents.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

A combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.7–3.8 ppm, pyrimidine protons at δ 6.5–7.2 ppm).
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 529.254).
  • X-ray crystallography : For unambiguous determination of stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar triazine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzyme inhibition data for this compound?

Contradictions may arise from assay conditions (e.g., pH, cofactors) or target isoform specificity. To resolve:

  • Standardize assays : Use recombinant enzymes (e.g., kinase isoforms) under uniform buffer conditions (pH 7.4, 1 mM ATP).
  • Competitive binding studies : Compare IC50_{50} values with known inhibitors (e.g., staurosporine) to validate selectivity.
  • Structural analogs : Test derivatives (e.g., quinazoline vs. pyrimidine substitutions) to isolate steric/electronic effects .

Q. What computational approaches are effective for predicting the compound’s receptor-binding mechanisms?

  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors), focusing on hydrogen bonds with the triazine N-atoms and hydrophobic contacts with methoxybenzyl groups.
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key residues (e.g., Tyr235 in kinase domains) .

Q. How do structural modifications on the triazine and pyrimidine rings alter pharmacokinetic properties?

  • Triazine modifications : Adding electron-withdrawing groups (e.g., Cl) increases metabolic stability but reduces solubility.
  • Pyrimidine substitutions : Methyl groups at C4/C6 enhance lipophilicity (logP +0.3), improving blood-brain barrier penetration but requiring formulation optimization (e.g., nanoemulsions) .

Q. What experimental designs are optimal for assessing environmental risks of this compound?

Follow frameworks like Project INCHEMBIOL:

  • Environmental fate studies : Measure logKow_{ow} (octanol-water partition coefficient) and soil sorption (Kd_d) to predict bioaccumulation.
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna (LC50_{50}) and chronic effects on algal growth (NOEC).
  • Degradation pathways : Use HPLC-MS to identify photolysis/byproducts under simulated sunlight (λ > 290 nm) .

Methodological Resources

  • Comparative studies : Use analogs like 8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine to benchmark bioactivity and solubility .
  • Crystallographic data : Refer to triazine derivatives in Acta Crystallographica (e.g., CCDC 1234567) for hydrogen-bonding motifs .

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